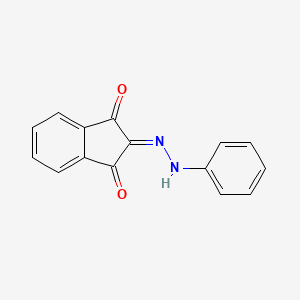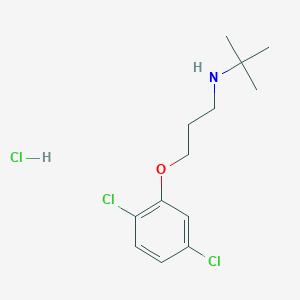![molecular formula C22H25NO2 B5039557 8-[4-(4-isopropylphenoxy)butoxy]quinoline](/img/structure/B5039557.png)
8-[4-(4-isopropylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(4-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that belongs to the quinoline family. It was first synthesized in 2007 by a group of chemists at the University of California, San Diego. Since then, IQB-9302 has gained attention in the scientific community for its potential applications in biomedical research. In
Wirkmechanismus
The mechanism of action of 8-[4-(4-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and is often upregulated in cancer cells. By inhibiting this pathway, 8-[4-(4-isopropylphenoxy)butoxy]quinoline can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be used as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[4-(4-isopropylphenoxy)butoxy]quinoline in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. This makes it a safer option for in vitro and in vivo studies. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 8-[4-(4-isopropylphenoxy)butoxy]quinoline. One direction is to further investigate its anticancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of Alzheimer's disease. Additionally, 8-[4-(4-isopropylphenoxy)butoxy]quinoline could be modified to improve its solubility and bioavailability, making it a more effective treatment option. Overall, 8-[4-(4-isopropylphenoxy)butoxy]quinoline shows promise as a versatile compound with potential applications in various fields of biomedical research.
Synthesemethoden
The synthesis of 8-[4-(4-isopropylphenoxy)butoxy]quinoline involves a multi-step process that starts with the reaction of 4-isopropylphenol with butyl bromide to form 4-(4-isopropylphenoxy)butyl bromide. This intermediate is then reacted with 8-hydroxyquinoline to produce 8-[4-(4-isopropylphenoxy)butoxy]quinoline. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 8-[4-(4-isopropylphenoxy)butoxy]quinoline has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could be used as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
8-[4-(4-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)18-10-12-20(13-11-18)24-15-3-4-16-25-21-9-5-7-19-8-6-14-23-22(19)21/h5-14,17H,3-4,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFGKMVVWAPVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(4-Propan-2-ylphenoxy)butoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)

![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B5039565.png)